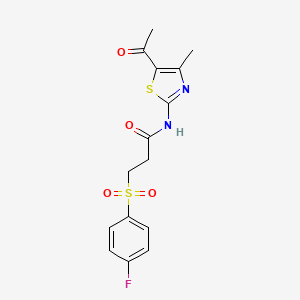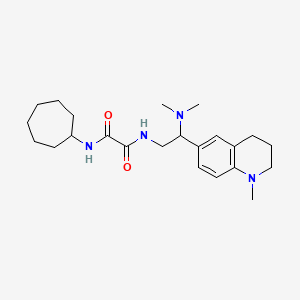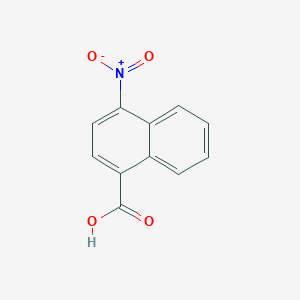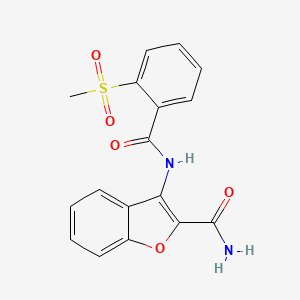![molecular formula C12H16ClNO3 B2440197 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide CAS No. 851169-43-2](/img/structure/B2440197.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide” is a chemical compound with the CAS Number 80364-88-1 . It has a molecular weight of 257.72 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16ClNO3 . The InChI Code is 1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.176±0.06 g/cm3 and a predicted boiling point of 380.2±42.0 °C .Scientific Research Applications
Synthesis and Biological Activities
- Antiulcer Activities : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized, including compounds related to 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide, which showed significant antiulcer activities in rats (Hosokami et al., 1992).
Chemical Synthesis and Characterization
- Radiosynthesis for Metabolism Studies : The compound was used in the synthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, important for studies on their metabolism and mode of action (Latli & Casida, 1995).
- Molecular Conformation Studies : The conformation of the N—H bond in the structure of related compounds has been a subject of interest, contributing to understanding of the geometric parameters in acetanilides (Gowda, Foro, & Fuess, 2007).
Material Science and Crystallography
- Inclusion Compounds with a Xanthenol Host : N-methylacetamide, a related compound, was studied in the formation of crystal structures with a xanthenol host, demonstrating the influence of solvent compositions on crystal formation (Sayed, Jacobs, & Taljaard, 2015).
Pharmacological Synthesis
- Synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide : This process reveals interesting aspects of transsilylation reactions and the formation of novel compounds, which could be relevant in various pharmacological contexts (Lazareva & Nikonov, 2015).
Antifungal Activity
- Antifungal Activity of Derivatives : The synthesis of novel compounds, including those structurally related to this compound, showed moderate antifungal activities, highlighting potential applications in antifungal drug development (Yang et al., 2017).
Mechanism of Action
While the exact mechanism of action for “2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide” is not clear, it’s worth noting that similar compounds have been found to interact with neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT), as well as with nitric oxide (NO) .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIAWRSUYRDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzo[D]1,3-dioxolen-5-YL-2-indolinylethanamide](/img/structure/B2440118.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440120.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)


![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2440130.png)
![6-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2440131.png)


![3-methyl-7-(2-{[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440136.png)